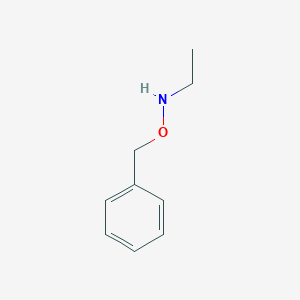

(benzyloxy)(ethyl)amine

Übersicht

Beschreibung

It is a colorless liquid with a slight amine odor and is used extensively in industrial and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (benzyloxy)(ethyl)amine can be achieved through various synthetic routes. One common method involves the reaction of benzyl chloride with ammonia or an amine in the presence of a base. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (benzyloxy)(ethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antitubercular Activity

Research indicates that (benzyloxy)(ethyl)amine derivatives exhibit promising antimicrobial properties. A specific study demonstrated that benzyloxyamine hydrochloride, a related compound, effectively treated pulmonary tuberculosis at concentrations as low as 5% in bovine serum . This suggests potential applications in developing new antitubercular agents.

Cholesterol Reduction

In addition to its antimicrobial effects, this compound has been noted for its ability to reduce cholesterol levels in blood, making it a candidate for cardiovascular disease treatments. This dual action highlights its therapeutic potential .

Organic Synthesis

Synthetic Intermediate

This compound serves as a vital intermediate in organic synthesis. It is commonly used in reactions involving the introduction of hydroxylamine and oxime functionalities, which are essential in synthesizing various pharmaceuticals . The compound's stability and reactivity make it valuable for creating complex organic molecules.

Peptide Synthesis

The compound is also utilized in peptide synthesis, where it acts as an organic buffer. Its high yield in solid-phase peptide synthesis positions it as a significant reagent in biochemistry .

Materials Science

Polymer Applications

In materials science, this compound derivatives are explored for their role in polymer chemistry. They can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of benzyloxyamine hydrochloride against Mycobacterium tuberculosis showed that doses of 5% were effective in inhibiting bacterial growth. This case emphasizes the compound's potential for treating resistant strains of tuberculosis.

Case Study 2: Synthesis Methodology

Research into the synthesis of this compound revealed efficient methods using hydroxylamine hydrochloride as a starting material. The process involved reacting hydroxylamine with benzyl bromide under controlled conditions to yield high-purity products suitable for further applications .

Wirkmechanismus

The mechanism of action of (benzyloxy)(ethyl)amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine

- N,N-Dimethyl-2-[phenyl(m-tolyl)methoxy]ethanamine

- Orphenadrine Impurity E (Ph. Eur.)

Comparison: (benzyloxy)(ethyl)amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable in various applications .

Biologische Aktivität

(Benzyloxy)(ethyl)amine, known for its unique structural properties, is a member of the substituted phenyl ethylamine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, interactions with various molecular targets, and implications in biochemical pathways.

Chemical Structure and Properties

The chemical structure of this compound includes a benzyloxy group attached to an ethylamine moiety. This configuration enhances its lipophilicity, facilitating better penetration through biological membranes, which is crucial for its biological activity.

Mode of Action

The primary mode of action for this compound involves its interaction with specific proteins and enzymes in the body. It acts as a nucleophile, participating in various biochemical reactions, particularly those involving aldehydes and ketones. This interaction can lead to the formation of oximes or hydrazones, influencing the concentrations of these compounds in biological systems.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways by modulating the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. Additionally, it has been shown to interact with histamine receptors, thereby influencing histamine-mediated signaling pathways.

Interaction with Cell Types

Studies have demonstrated that this compound exerts significant effects on various cell types. For instance:

- Cancer Cells : It has been observed to enhance the efficacy of certain chemotherapeutic agents by potentiating their effects on cancer cells.

- Neuronal Cells : Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : In a study focusing on apoptosis-inducing agents, this compound showed promise in reducing cell viability in specific cancer cell lines, suggesting a potential role in cancer therapy.

- Neuropharmacological Applications : Another investigation highlighted its modulation of histamine receptors, indicating possible therapeutic benefits in treating allergic reactions or neurological disorders.

Eigenschaften

IUPAC Name |

N-phenylmethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-10-11-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUESULCDVWCTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291023 | |

| Record name | Ethanamine, N-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19207-59-1 | |

| Record name | Ethanamine, N-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyloxy)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What were the key findings regarding the effects of treptilamine hydrochloride in the studies?

A1: The studies revealed several key findings about treptilamine hydrochloride:

- Pupillary Effects: The compound demonstrated a clear dose-dependent effect on pupil diameter, causing miosis that could be quantified using pupillometry []. This effect was observed following both oral and intravenous administration, indicating systemic absorption and activity [, ].

- Cardiovascular Effects: Intravenous administration, but not oral, led to a transient decrease in systolic blood pressure, suggesting a potential direct effect on vascular smooth muscle or the autonomic nervous system [].

- Tolerability: The studies noted some mild and transient side effects, such as tiredness, burning sensation at the injection site (intravenous), and drowsiness [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.